2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate
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Overview
Description
2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a methanesulfonate group attached to an anthraquinone core. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, medicinal chemistry, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxy-9,10-anthraquinone, which is a commercially available compound.
Etherification: The hydroxyl groups of 1,4-dihydroxy-9,10-anthraquinone are reacted with ethylene oxide under basic conditions to form the corresponding ethylene glycol ether derivative.
Sulfonation: The ethylene glycol ether derivative is then treated with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the etherification and sulfonation steps to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Anthracene derivatives.
Substitution: Functionalized anthraquinone derivatives with various substituents.
Scientific Research Applications
2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The methanesulfonate group enhances the compound’s solubility and facilitates its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone: A precursor in the synthesis of the target compound.
Alizarin Red S: A similar anthraquinone derivative used as a biological stain.
Aloe-emodin: Another anthraquinone derivative with potential therapeutic properties.
Uniqueness
2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the methanesulfonate group differentiates it from other anthraquinone derivatives, providing enhanced solubility and facilitating various chemical transformations.
Properties
CAS No. |
61556-19-2 |
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Molecular Formula |
C17H14O8S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)oxyethyl methanesulfonate |
InChI |
InChI=1S/C17H14O8S/c1-26(22,23)25-7-6-24-12-8-11(18)13-14(17(12)21)16(20)10-5-3-2-4-9(10)15(13)19/h2-5,8,18,21H,6-7H2,1H3 |
InChI Key |
SUODWCBESIFLLR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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